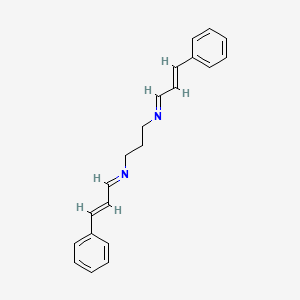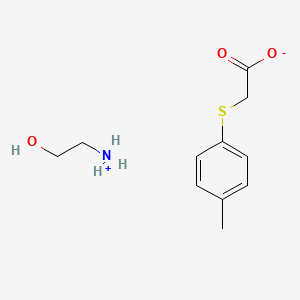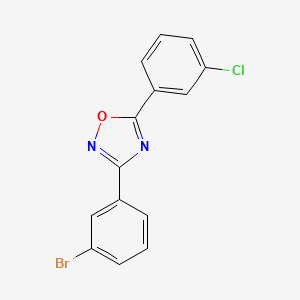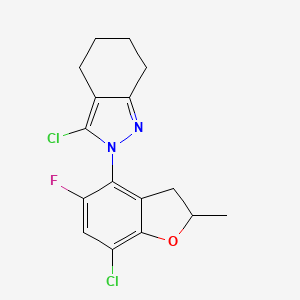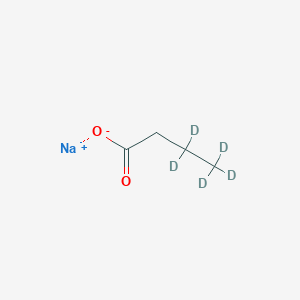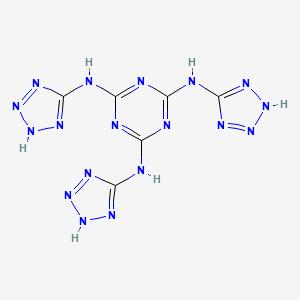
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with three tetrazolyl groups, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with sodium azide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by tetrazolyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazolyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its tetrazolyl groups These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without tetrazolyl groups.
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but lacks the amino groups.
Uniqueness
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with three tetrazolyl groups and amino functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6N18 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H6N18/c7-1(10-4-13-19-20-14-4)8-3(12-6-17-23-24-18-6)9-2(7)11-5-15-21-22-16-5/h(H6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24) |
InChI Key |
GFFRNVRACJEJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)NC2=NNN=N2)NC3=NNN=N3)NC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


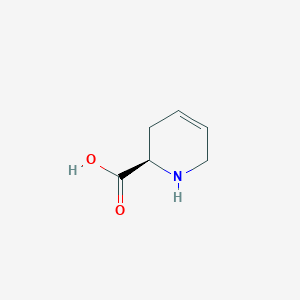
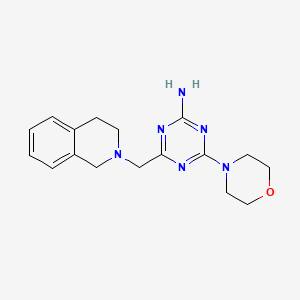
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)

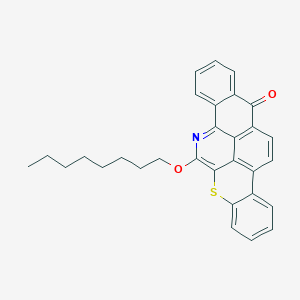
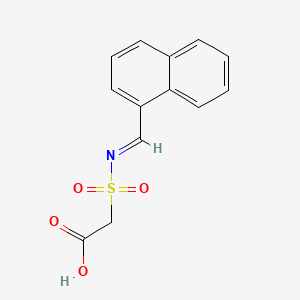
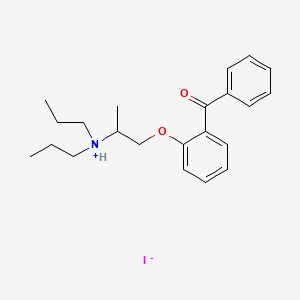
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

